3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate
Overview
Description
3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C16H19F6NO2 and its molecular weight is 371.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trifluoromethyl compounds are often used in medicinal chemistry due to their unique properties. They can interact with a variety of biological targets, including enzymes and receptors . The specific targets of “3-(Diethylamino)-1-(trifluoromethyl)propyl 3-(trifluoromethyl)benzoate” would depend on its specific structure and the context in which it is used.
Mode of Action
Trifluoromethyl groups can influence the electronic properties of a molecule, potentially affecting its interaction with biological targets . They can also enhance the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
The impact of “this compound” on biochemical pathways would depend on its specific targets. Trifluoromethyl compounds can be involved in a variety of biochemical reactions, including those involving thiophenols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Trifluoromethyl groups can enhance the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the presence of other molecules could lead to competitive or noncompetitive inhibition of the compound’s action .
Properties
IUPAC Name |
[4-(diethylamino)-1,1,1-trifluorobutan-2-yl] 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F6NO2/c1-3-23(4-2)9-8-13(16(20,21)22)25-14(24)11-6-5-7-12(10-11)15(17,18)19/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWOGSUJDRVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(F)(F)F)OC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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